Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class. This compound is characterized by its complex structure, which includes a benzofuran core substituted with various functional groups, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps:
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Formation of the Benzofuran Core: : The initial step often involves the construction of the benzofuran ring. This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and an alkyne or alkene under acidic or basic conditions.
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Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
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Attachment of the 2,6-Dichlorophenyl Group: : This step involves the etherification of the benzofuran core with 2,6-dichlorobenzyl alcohol in the presence of a base such as potassium carbonate.
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Esterification: : The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and thereby influencing biological pathways. For instance, its anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate: can be compared with other benzofuran derivatives such as:
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical and biological properties. Its ester group, for example, makes it more lipophilic compared to its carboxylic acid counterpart, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2O4/c1-5-26-21(25)19-14-11-13(9-10-18(14)28-20(19)22(2,3)4)27-12-15-16(23)7-6-8-17(15)24/h6-11H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISZWNXDFWSPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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